(5-Phenoxy-thiophen-2-yl)-methanol
Description
(5-Phenoxy-thiophen-2-yl)-methanol is a thiophene-derived compound characterized by a phenoxy substituent at the 5-position of the thiophene ring and a hydroxymethyl (-CH₂OH) group at the 2-position. The molecular formula is inferred as C₁₁H₁₀O₂S, with a molecular weight of approximately 206.26 g/mol (calculated from atomic masses).
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(5-phenoxythiophen-2-yl)methanol |
InChI |
InChI=1S/C11H10O2S/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-7,12H,8H2 |
InChI Key |
VJFJDUPPJUVRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(S2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The pyridinyl group in [5-(2-Pyridinyl)-2-thienyl]methanol introduces electron-withdrawing properties, contrasting with the electron-donating phenoxy group in the target compound. This difference may influence reactivity in cross-coupling reactions or acid-base behavior .
Steric and Solubility Considerations: The 4-phenoxyphenyl group in 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol increases lipophilicity compared to the monosubstituted phenoxy group in (5-Phenoxy-thiophen-2-yl)-methanol, which may affect membrane permeability in biological systems . Iodo-substituted thiophenes () exhibit high molecular weight and halogen-driven hydrophobicity, limiting aqueous solubility but enhancing utility in halogen-bonding interactions .
Synthetic Utility: Thiophene-methanol derivatives are commonly synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile (), where ethanol and triethylamine facilitate aldehyde-nitrile coupling .
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